7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
Significance of Heterocyclic Benzo[d]smolecule.comuomosul.edu.iqoxazine Derivatives in Chemical Research
Heterocyclic compounds containing the benzoxazinone (B8607429) skeleton are of great importance in medicinal chemistry and pharmaceutical development. uomosul.edu.iqresearchgate.net Their significance stems from their wide range of biological activities and their utility as synthetic intermediates for more complex molecules. uomosul.edu.iqjocpr.com
Benzoxazine (B1645224) derivatives have garnered considerable attention from researchers due to their diverse pharmacological properties. nih.gov These compounds have been reported to exhibit a broad spectrum of activities, including:
Antimicrobial and Antifungal Activity : Many benzoxazinone derivatives have shown efficacy against various bacterial and fungal strains. uomosul.edu.iqresearchgate.net
Anticancer Activity : The benzoxazinone core is found in molecules evaluated for their potential to inhibit cancer cell proliferation. nih.govnih.govresearchgate.net For instance, certain 2-phenyl-4H-benzo[d] smolecule.comuomosul.edu.iqoxazin-4-one compounds have been tested against human lung cancer cells. ubaya.ac.id
Anti-inflammatory Properties : Some derivatives have been investigated as potential anti-inflammatory agents. uomosul.edu.iqresearchgate.net
Enzyme Inhibition : These structures are known to act as inhibitors for various enzymes, such as human leukocyte elastase, a serine protease implicated in several diseases. jocpr.comnih.govmdpi.com
Central Nervous System (CNS) Activity : Related compounds like quinazolinones, which can be synthesized from benzoxazinones, are known to act as CNS depressants and anticonvulsants. uomosul.edu.iqnih.gov
Beyond their biological profile, these scaffolds are highly valued in organic synthesis. They serve as key building blocks for preparing a variety of other heterocyclic systems, such as quinazolinones and benzothiazin-4-thiones, due to their chemical reactivity. uomosul.edu.iqnih.gov This versatility makes them a cornerstone in the development of new therapeutic agents and functional materials. jocpr.comnih.gov
Overview of 7-Methoxy-1H-benzo[d]smolecule.comuomosul.edu.iqoxazin-2(4H)-one and Related Architectures
While specific research on 7-methoxy-1H-benzo[d] smolecule.comuomosul.edu.iqoxazin-2(4H)-one is limited in publicly available literature, extensive research exists for the closely related analogue, 7-methoxy-1H-benzo[d] smolecule.comuomosul.edu.iqoxazine-2,4-dione . This related compound shares the core benzoxazine structure with a methoxy (B1213986) group at the 7th position but features an additional carbonyl group at the 4-position, making it a dione (B5365651).
7-Methoxy-1H-benzo[d] smolecule.comuomosul.edu.iqoxazine-2,4-dione is recognized as a valuable reagent and intermediate in organic synthesis. chemimpex.comusbio.net The presence of the methoxy group can enhance its solubility and reactivity, making it a versatile component in the synthesis of bioactive molecules. chemimpex.com It serves as a crucial precursor in the development of novel pharmaceuticals, particularly in the synthesis of 2-pyridylquinolones with potential antimalarial activity. chemimpex.comusbio.net Furthermore, its applications extend to agrochemicals, where it is used in formulating pesticides and herbicides. chemimpex.com
Below is a data table summarizing the key chemical identifiers for this closely related and more extensively documented compound.
| Property | Value |
| Compound Name | 7-Methoxy-1H-benzo[d] smolecule.comuomosul.edu.iqoxazine-2,4-dione |
| CAS Number | 128076-63-1 chemimpex.comusbio.netalchempharmtech.com |
| Molecular Formula | C₉H₇NO₄ chemimpex.comusbio.net |
| Molecular Weight | 193.16 g/mol chemimpex.comusbio.net |
| Appearance | Light brown solid chemimpex.com |
The structural architecture of these compounds, characterized by the fused ring system and the electron-donating methoxy group, provides a foundation for their chemical reactivity and biological interactions, making them a continued subject of interest in chemical and pharmaceutical research. chemimpex.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
7-methoxy-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H9NO3/c1-12-7-3-2-6-5-13-9(11)10-8(6)4-7/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
DXUULTFEKOJPBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(COC(=O)N2)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7 Methoxy 1h Benzo D 1 2 Oxazin 2 4h One and Its Analogues
Classical Synthetic Approaches
Traditional methods for the synthesis of benzoxazinones often rely on the cyclization of readily available precursors like anthranilic acid and its derivatives. These methods are foundational and still find utility in various synthetic applications.
Cyclization Reactions of Anthranilic Acid Derivatives
To circumvent the use of harsh reagents, alternative cyclization agents have been explored. One method involves the reaction of an N-acyl anthranilic acid derivative with a cyclization agent like cyanuric chloride. nih.gov For instance, the reaction of anthranilic acid with N-phthaloylglycyl chloride in the presence of triethylamine (B128534) yields an intermediate that is subsequently cyclized using cyanuric chloride to produce the corresponding benzoxazinone (B8607429) derivative. nih.gov
Another approach utilizes dehydrating agents under solvent-free conditions. N-acyl anthranilic acid derivatives can be mixed with silica (B1680970) gel or bentonite (B74815) and heated to their melting point for a few minutes to induce cyclization, yielding 2-substituted-4H-3,1-benzoxazin-4-ones exclusively. iau.ir Acid-catalyzed reactions of anthranilic acids with orthoesters, conducted under either thermal or microwave-assisted conditions, also provide a route to benzoxazin-4-one derivatives. nih.gov
Table 1: Classical Cyclization Reactions for Benzoxazinone Synthesis
| Precursor | Reagents | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Anthranilic Acid | Acid Chlorides / Anhydrides | Fundamental classical method. | 2-Substituted Benzoxazinones | umich.edu |
| N-Acyl Anthranilic Acids | Silica Gel / Bentonite (Heat) | Solvent-free; avoids toxic dehydrating agents. | 2-Substituted Benzoxazinones | iau.ir |
| Anthranilic Acid + Acyl Chloride Derivative | Cyanuric Chloride, Triethylamine | Two-step process involving an intermediate. nih.gov | 2-Substituted Benzoxazinones | nih.gov |
| Anthranilic Acids | Orthoesters (Acid-catalyzed) | Can be performed under thermal or microwave conditions. nih.gov | Benzoxazin-4-ones | nih.gov |
Reaction of Triphosgene (B27547) with 2-Amino-4-methoxybenzoic Acid
Triphosgene, a stable crystalline solid, serves as a safer and more manageable substitute for gaseous phosgene (B1210022) in various chemical transformations, including the synthesis of heterocyclic compounds. nih.govresearchgate.net Its reaction with bifunctional compounds like anthranilic acids is a key step in the formation of isatoic anhydrides, which are structurally classified as 1H-benzo[d] umich.eduorganic-chemistry.orgoxazine-2,4-diones.
The synthesis of 7-methoxy-1H-benzo[d] umich.eduorganic-chemistry.orgoxazine-2,4-dione can be achieved from 2-amino-4-methoxybenzoic acid. tcichemicals.com The reaction mechanism involves the initial formation of an N-carbonyl chloride intermediate from the amino group of the anthranilic acid derivative, followed by an intramolecular cyclization with the carboxylic acid group to yield the stable six-membered heterocyclic ring. Triphosgene provides the carbonyl moiety for this transformation. This reaction is typically carried out under mild conditions and offers a direct route to the benzoxazine-2,4-dione core structure. researchgate.net The use of triphosgene is advantageous as it can be weighed easily and the reaction often proceeds cleanly. researchgate.net
Modern Synthetic Strategies
Contemporary synthetic methods have focused on developing more efficient, versatile, and environmentally benign protocols. The use of transition-metal catalysis and microwave assistance has led to significant advancements in the synthesis of benzoxazinones.
Palladium-Catalyzed Carbonylation Protocols
Palladium-catalyzed carbonylation reactions have become a powerful tool in organic synthesis for constructing carbonyl-containing compounds. umich.eduresearchgate.net These methods often utilize carbon monoxide (CO) gas or a CO surrogate to introduce the carbonyl group. umich.eduorganic-chemistry.org
One such protocol involves the palladium-catalyzed carbonylative cyclization of anthranilic acid with aryl bromides. umich.eduumich.edu Using a catalyst system of PdCl2(PhCN)2/P(t-Bu)3·HBF4, this reaction proceeds under mild conditions and demonstrates a tolerance for a wide range of functional groups on both the anthranilic acid and the aryl bromide. umich.edu
To avoid the challenges of handling toxic, pressurized carbon monoxide gas, solid CO surrogates have been developed. acs.orgnih.gov A notable advancement is the use of paraformaldehyde as an inexpensive, stable, and easy-to-handle carbonyl source in the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides. organic-chemistry.orgacs.orgnih.gov This method has shown good generality, with optimized conditions utilizing XantPhos as the ligand and KOAc as the base to produce various substituted benzoxazinones in high yields. organic-chemistry.org This represents the first example of using paraformaldehyde as a CO source in the palladium-catalyzed carbonylative synthesis of heterocycles. acs.orgnih.gov
Table 2: Modern Palladium-Catalyzed Carbonylation Methods
| Substrates | Catalyst System | CO Source | Key Features | Product | Reference |
|---|---|---|---|---|---|
| Anthranilic Acid, Aryl Bromide | PdCl2(PhCN)2/P(t-Bu)3·HBF4 | CO Gas | Mild reaction conditions; broad functional group tolerance. umich.edu | Benzoxazinones | umich.eduumich.edu |
| N-(o-bromoaryl)amides | Palladium catalyst with XantPhos ligand | Paraformaldehyde | Avoids pressurized CO gas; uses a stable, solid CO surrogate. organic-chemistry.org | Substituted Benzoxazinones | organic-chemistry.orgacs.orgnih.gov |
Gold(I)-Catalyzed Cycloisomerization Procedures
Gold catalysis has emerged as a powerful method for mediating the cycloisomerization of unsaturated species due to the ability of gold complexes to act as soft, carbophilic Lewis acids. frontiersin.org This strategy has been successfully applied to the synthesis of substituted 4H-benzo[d] umich.eduorganic-chemistry.orgoxazine (B8389632) analogues.
The first gold(I)-catalyzed cycloisomerization for this purpose was developed using N-(2-alkynyl)aryl benzamides as starting materials. nih.gov The reaction proceeds through a chemoselective 6-exo-dig oxygen cyclization pathway, yielding highly substituted 4-benzyliden-2-aryl-4H-benzo[d] umich.eduorganic-chemistry.orgoxazines in modest to excellent yields. nih.gov A significant advantage of this protocol is the use of very mild reaction conditions, such as room temperature, often without the need for an inert atmosphere. nih.gov The proposed mechanism involves the activation of the alkyne by the gold(I) catalyst, followed by the intramolecular nucleophilic attack of the amide oxygen. researchgate.net This methodology provides a powerful route to complex benzoxazine (B1645224) structures that are otherwise difficult to access. nih.gov
Table 3: Gold(I)-Catalyzed Synthesis of 4H-Benzo[d] umich.eduorganic-chemistry.orgoxazine Analogues nih.gov
| Substrate (N-(2-alkynyl)aryl benzamide) | Gold(I) Catalyst | Yield (%) | Product |
|---|---|---|---|
| Aryl group at C-2: Methyl | C1 or C5 | 90 | 4-Benzyliden-2-methyl-4H-benzo[d] umich.eduorganic-chemistry.orgoxazine |
| Aryl group at C-2: Phenyl | C1 or C5 | 61 | 4-Benzyliden-2-phenyl-4H-benzo[d] umich.eduorganic-chemistry.orgoxazine |
| Aryl group at C-2: 4-Methoxyphenyl | C1 or C5 | 46 | 4-Benzyliden-2-(4-methoxyphenyl)-4H-benzo[d] umich.eduorganic-chemistry.orgoxazine |
| Aryl group at C-2: 3,4-Dimethoxyphenyl | C1 or C5 | 51 | 4-Benzyliden-2-(3,4-dimethoxyphenyl)-4H-benzo[d] umich.eduorganic-chemistry.orgoxazine |
Microwave-Assisted Synthesis Techniques
The application of microwave irradiation in organic synthesis has gained prominence as a method to accelerate reactions, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional heating. tsijournals.com This technique has been effectively employed in the synthesis of benzoxazinones.
A facile, one-pot, solvent-free protocol has been developed for the synthesis of 4H-benzo umich.eduorganic-chemistry.orgoxazin-4-ones from isatoic anhydrides. tsijournals.com The microwave irradiation of a mixture of isatoic anhydride (B1165640) and acetic anhydride over a basic alumina (B75360) support produces the desired benzoxazinones in excellent yields. tsijournals.com This eco-friendly procedure demonstrates the efficiency of microwave assistance, which is not purely a thermal effect, as the solid support is necessary for the transmission of microwave energy. tsijournals.com
Microwave assistance has also been applied to the acid-catalyzed reaction of anthranilic acids with orthoesters, providing an alternative to conventional thermal conditions. nih.gov The use of microwave heating can significantly reduce the reaction time and improve the efficiency of the synthesis of various oxazine derivatives. nih.govarkat-usa.org
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis tsijournals.com
| Starting Material | Method | Reaction Time | Yield (%) | Product |
|---|---|---|---|---|
| Isatoic Anhydride | Conventional | 8-10 hours | 60-70 | 4H-benzo umich.eduorganic-chemistry.orgoxazin-4-ones |
| Isatoic Anhydride | Microwave | 5-10 minutes | 85-95 | 4H-benzo umich.eduorganic-chemistry.orgoxazin-4-ones |
One-Pot Reaction Systems
Another one-pot, three-component condensation strategy involves the reaction between an aldehyde, an amine, and salicylic (B10762653) acid using dicyclohexylcarbodiimide (B1669883) (DCC) to yield substituted benzo[e] nih.govnih.govoxazin-4-one analogs. ckthakurcollege.net While this produces a different isomer, the principle of multi-component, single-step synthesis is a key strategy in this field. ckthakurcollege.net
The following table summarizes the synthesis of several 7-methoxy-4H-benzo[d] nih.govnih.govoxazin-4-one analogues via a one-pot reaction between 2-amino-4-methoxybenzoic acid and the corresponding orthoester. mdpi.com
| Compound Name | R-Group (at C2) | Yield (Method 1: Thermal) | Yield (Method 2: Microwave) | Melting Point (°C) |
| 7-Methoxy-2-methyl-4H-benzo[d] nih.govnih.govoxazin-4-one | Methyl | 87% | 88% | 119–120 |
| 2-Ethyl-7-methoxy-4H-benzo[d] nih.govnih.govoxazin-4-one | Ethyl | 86% | 88% | 89–90 |
| 7-Methoxy-2-propyl-4H-benzo[d] nih.govnih.govoxazin-4-one | Propyl | 86% | 87% | 77–78 |
| 7-Methoxy-2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one | Phenyl | 83% | 85% | 149–150 |
Data sourced from Bunce, R. A., et al. (2019). mdpi.com
Heteroannulation Reactions for Benzo[d]nih.govnih.govoxazine Formation
Heteroannulation reactions are fundamental to the formation of the benzoxazine ring system. These reactions involve the construction of the heterocyclic ring onto a benzene (B151609) precursor. Transition-metal catalysis plays a significant role in modern heteroannulation strategies. For example, gold-catalyzed heteroannulation has been employed to prepare benzo[d] nih.govnih.govoxazin-4-ones. nih.gov Similarly, Rh(III)-catalyzed ortho-carbonylation strategies have been developed for the synthesis of this heterocyclic core. nih.gov
Palladium-catalyzed reactions are also prominent. A simple two-step procedure for converting phthalides into 1,4-dihydro-benzo[d] nih.govnih.govoxazin-2-ones involves an initial aminolysis followed by a Hofmann rearrangement. nih.gov Another approach utilizes a visible-light-catalyzed formal [4+2] cycloaddition of oximes with o-hydroxybenzyl alcohols to produce diverse 1,3-benzoxazine derivatives under mild conditions. rsc.org
Investigations into the reaction of N-protected 2-aminobenzoic acids with thionyl chloride have revealed a pathway to 1H-benzo[d] nih.govnih.govoxazine-2,4-diones. nih.govrsc.orgresearchgate.netrsc.org This process involves activation of the carboxylic acid, intramolecular cyclization to form a 2-alkyloxy-4H-3,1-benzo[d] nih.govnih.govoxazin-4-one intermediate, followed by a nucleophilic attack that results in the final dione (B5365651) product. nih.govresearchgate.netrsc.org
Derivatization and Functionalization Strategies
Once the benzoxazinone core is synthesized, it can be further modified to introduce a wide array of functional groups, which is crucial for developing new compounds with specific properties.
Nucleophilic Substitution Reactions
The benzoxazinone structure possesses electrophilic centers that are susceptible to nucleophilic attack. The two primary sites for nucleophilic attack are the carbonyl carbons, which can lead to the opening of the heterocyclic ring. nih.gov This ring-opening can be followed by a reclosure event, providing a pathway to new, rearranged heterocyclic compounds. nih.gov For instance, the reaction of 7-chloro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one with hydrazine (B178648) hydrate (B1144303) results in the formation of 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, demonstrating a nucleophilic attack followed by ring transformation. gsconlinepress.com The reactivity towards a nucleophile depends on factors like the nature and size of the attacking nucleophile. nih.gov
Condensation Reactions
Condensation reactions are a key strategy for both the synthesis and derivatization of benzoxazinones. The formation of the benzoxazinone ring itself often proceeds via a cyclizative condensation. For example, 7-chloro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazine-4-one can be synthesized through the condensation of Methyl-2-amino-5-chlorobenzoate with acetic anhydride. gsconlinepress.com Another example is the acid-catalyzed reaction of anthranilic acids with orthoesters, which involves a condensation and subsequent cyclization/dehydration sequence to yield the benzoxazin-4-one product. mdpi.comnih.gov
Redox Reactions
Redox reactions are employed to construct and functionalize the benzoxazinone skeleton, often involving transition-metal-free or catalyzed processes. An I2/TBHP-mediated green oxidative coupling combined with isocyanide insertion provides a transition-metal-free route to 2-aminobenzoxazin-4-ones under mild conditions. nih.gov Palladium-catalyzed oxidative conditions have also been utilized to achieve similar transformations. nih.gov
Furthermore, cross-dehydrogenative coupling strategies enable direct C-O bond formation. N-iodosuccinimide can mediate the α-functionalization of the sp3 C-H bond of N-alkyl-N-aryl anthranilic acids, leading to 1,2-dihydro-benzoxazin-4-ones through an oxidative C-O bond formation. nih.gov
Strategies for Introducing Diverse Substituents
A variety of strategies exist to introduce substituents at different positions of the benzoxazinone ring, enhancing molecular diversity. The C2 position is a common site for modification. As detailed in section 2.2.4, reacting 2-amino-4-methoxybenzoic acid with different orthoesters is an effective way to install various alkyl and aryl groups at the C2 position of the 7-methoxy-4H-benzo[d] nih.govnih.govoxazin-4-one ring system. mdpi.com
Transition metal-catalyzed coupling reactions are also powerful tools for derivatization. Copper-catalyzed methods have been developed for the synthesis of 4H-3,1-benzoxazin-4-one derivatives through a tandem intramolecular C-N coupling/rearrangement process. organic-chemistry.org Palladium-catalyzed carbonylation of N-(o-bromoaryl)amides or 2-iodoanilines provides access to a range of substituted benzoxazinones. organic-chemistry.org These methods often exhibit high functional group tolerance, allowing for the synthesis of a broad library of compounds. organic-chemistry.org
Ring System Transformations and Heterocyclic Conversions
The benzoxazinone scaffold serves as a versatile precursor in organic synthesis, amenable to various ring system transformations and conversions into other heterocyclic structures. These transformations often involve the nucleophilic opening of the oxazinone ring, followed by subsequent cyclization reactions to yield novel heterocyclic systems. Such synthetic strategies are pivotal in the generation of diverse molecular architectures for various applications, including pharmaceutical and materials science.
The reactivity of the ester and amide functionalities within the benzoxazinone ring allows for a range of chemical manipulations. Nucleophiles can attack either the C2 or C4 carbonyl group, leading to ring-opened intermediates that can be trapped or induced to cyclize into different heterocyclic frameworks. The specific outcome of these reactions is often dictated by the nature of the nucleophile, the substitution pattern on the benzoxazinone ring, and the reaction conditions employed.
The transformation of benzo[d] nih.govontosight.aioxazin-4-ones into oxazoline (B21484) derivatives represents a significant heterocyclic conversion, expanding the synthetic utility of the benzoxazinone core. While direct, one-pot conversions are not extensively documented, a plausible and chemically sound multi-step pathway can be proposed based on established reactivity principles of the involved functional groups. This transformation typically involves a nucleophilic ring-opening of the benzoxazinone followed by an intramolecular cyclization.
A key strategic approach involves the reaction of a 2-substituted-1,3-benzoxazin-4-one with a 2-amino alcohol. In this process, the amino group of the 2-amino alcohol acts as a nucleophile, attacking the C4-carbonyl carbon of the benzoxazinone ring. This leads to the cleavage of the endocyclic ester bond and the formation of an N-(2-hydroxyalkyl)-2-hydroxybenzamide intermediate.
The subsequent step involves the cyclization of this intermediate to form the oxazoline ring. This is typically achieved through the activation of the carboxylic acid or amide functionality, followed by an intramolecular nucleophilic attack by the hydroxyl group of the amino alcohol moiety. Common methods for effecting such cyclizations include the use of dehydrating agents or the conversion of the carboxylic acid to a more reactive species such as an acid chloride.
Scheme 1: Proposed pathway for the conversion of a 2-substituted-1,3-benzoxazin-4-one to an oxazoline derivative.
Step 1: Nucleophilic Ring-Opening The initial step is the reaction of the benzoxazinone with a 2-amino alcohol in a suitable solvent. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Step 2: Intramolecular Cyclization The resulting intermediate can then be cyclized to the desired oxazoline derivative. This can be promoted by various reagents that facilitate the formation of the ester bond of the oxazoline ring.
The following table outlines the proposed transformation with representative examples:
| Starting Material (Benzoxazinone) | Reagent (Amino Alcohol) | Intermediate | Product (Oxazoline Derivative) |
| 2-Methyl-1,3-benzoxazin-4-one | 2-Aminoethanol | N-(2-hydroxyethyl)-2-hydroxy-N-methylbenzamide | 2-(2-Hydroxyphenyl)-4,5-dihydro-oxazole |
| 2-Phenyl-1,3-benzoxazin-4-one | 1-Amino-2-propanol | N-(2-hydroxypropyl)-2-hydroxy-N-phenylbenzamide | 2-(2-Hydroxyphenyl)-5-methyl-4,5-dihydro-oxazole |
| 7-Methoxy-2-methyl-1,3-benzoxazin-4-one | 2-Amino-2-methyl-1-propanol | N-(2-hydroxy-1,1-dimethylethyl)-2-hydroxy-5-methoxy-N-methylbenzamide | 2-(2-Hydroxy-5-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-oxazole |
This proposed pathway highlights the potential of benzo[d] nih.govontosight.aioxazin-4-ones as synthons for more complex heterocyclic structures like oxazolines. Further research and experimental validation are necessary to optimize the reaction conditions and explore the substrate scope of this transformation.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activities of the chemical compound 7-methoxy-1H-benzo[d] chemimpex.comnih.govoxazin-2(4H)-one .
Searches for this exact compound, including by its CAS number (53993-78-3), did not yield research data pertaining to its antimicrobial or antiproliferative properties as outlined in the request.
The available literature discusses structurally similar but distinct compounds, such as:
7-Methoxy-1H-benzo[d] chemimpex.comnih.govoxazine-2,4-dione : This related compound is noted as a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents. chemimpex.com
7-Methoxy-2-methyl-4H-benzo[d] chemimpex.comnih.govoxazin-4-one : This derivative has been investigated for its potential as an antimicrobial agent, reportedly showing effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli. smolecule.com
However, due to significant differences in their chemical structures, the biological activities of these related molecules cannot be scientifically attributed to 7-methoxy-1H-benzo[d] chemimpex.comnih.govoxazin-2(4H)-one.
Therefore, as no research findings are available for the specific biological activities requested for 7-methoxy-1H-benzo[d] chemimpex.comnih.govoxazin-2(4H)-one, the detailed article focusing on its antimicrobial and anticancer efficacy cannot be generated at this time.
Biological Activities and Mechanistic Insights
Antiproliferative and Anticancer Efficacy
Targeted Cellular Pathways in Oncology
No specific studies detailing the targeted cellular pathways of 7-methoxy-1H-benzo[d] chemimpex.comsmolecule.comoxazin-2(4H)-one in oncology have been identified. While related compounds like 7-methoxy-1H-benzo[d] chemimpex.comsmolecule.comoxazine-2,4-dione are noted as intermediates in the synthesis of potential anti-cancer agents, and 7-methoxy-2-methyl-4H-benzo[d] chemimpex.comsmolecule.comoxazin-4-one has been investigated for potential tyrosine kinase inhibition, this information is not directly applicable to the specified compound. chemimpex.comsmolecule.com
Enzymatic and Receptor Modulatory Effects
There is no available research to indicate that 7-methoxy-1H-benzo[d] chemimpex.comsmolecule.comoxazin-2(4H)-one acts as an inhibitor of methionyl-tRNA synthetase. Studies on MRS inhibition focus on other chemical classes, such as benzoxaboroles. nih.govnih.gov
Specific data on the glycosidase inhibitory activity of 7-methoxy-1H-benzo[d] chemimpex.comsmolecule.comoxazin-2(4H)-one is not present in the reviewed literature. A different isomer, 7-methoxy-2H-benzo[b] chemimpex.comusbio.netoxazin-3(4H)-one, has been reported as an inhibitor of β-glucosidase, but these findings cannot be extrapolated to the requested compound due to structural differences. biosynth.com
Research on the acetylcholinesterase inhibition potential of 7-methoxy-1H-benzo[d] chemimpex.comsmolecule.comoxazin-2(4H)-one could not be located. While various novel benzo chemimpex.comusbio.netoxazin-3(4H)-one derivatives have been synthesized and evaluated for this activity, the specific compound is not among them. nih.gov
There is no evidence in the scientific literature to suggest that 7-methoxy-1H-benzo[d] chemimpex.comsmolecule.comoxazin-2(4H)-one functions as a mineralocorticoid receptor antagonist. Research in this area has identified other classes of molecules, such as isoflavones and spironolactone, as MR antagonists. nih.govabcam.com
No studies have been found that evaluate the inhibitory activity of 7-methoxy-1H-benzo[d] chemimpex.comsmolecule.comoxazin-2(4H)-one against proteases such as human leukocyte elastase. The literature describes other substituted 4H-3,1-benzoxazin-4-ones as potential inhibitors, but data for the 7-methoxy variant is absent. google.com
Compound Names Mentioned
As no specific data was available for the primary compound, a table of mentioned compounds is not applicable.
Other Reported Biological Activities (e.g., Anti-inflammatory Effects)
While direct studies on the anti-inflammatory effects of 7-methoxy-1H-benzo[d] frontiersin.orgmongoliajol.infooxazin-2(4H)-one are not extensively detailed in the reviewed literature, the broader class of benzoxazinone (B8607429) derivatives has been the subject of research for potential anti-inflammatory properties. These investigations suggest that the benzoxazinone scaffold can serve as a template for the development of new anti-inflammatory agents.
Research into novel benz[d] frontiersin.orgmongoliajol.info-oxazine-4-one and quinazolinone derivatives has demonstrated significant in vivo anti-inflammatory activity. mongoliajol.infomongoliajol.inforesearchgate.net In one study, derivatives were synthesized by cyclizing the carboxylic group of several nonsteroidal anti-inflammatory drugs (NSAIDs) with anthranilic acid. mongoliajol.inforesearchgate.net The resulting benzoxazinone compounds were evaluated for their ability to inhibit rat paw edema, a common model for acute inflammation. mongoliajol.inforesearchgate.net
One notable derivative, a benzoxazinone-diclofenac hybrid, exhibited a 62.61% inhibition of swelling in this model. mongoliajol.inforesearchgate.net This highlights the potential of the 4H-benzo[d] frontiersin.orgmongoliajol.infooxazin-4-one scaffold as a core structure for potent anti-inflammatory compounds. mongoliajol.inforesearchgate.net The study also explored the analgesic effects and gastrointestinal safety of these derivatives, with the diclofenac (B195802) conjugate showing promising results in terms of both efficacy and tolerability. mongoliajol.inforesearchgate.net
Furthermore, studies on 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety have shown promising anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells. frontiersin.orgnih.gov Certain compounds in this series demonstrated significant inhibition of nitric oxide (NO) production, a key inflammatory mediator. nih.gov Molecular docking studies have suggested a potential mechanism of action involving the interaction with Nrf2-related binding sites, which play a role in the cellular response to oxidative stress and inflammation. frontiersin.org
Another related class of compounds, benzoxazolone derivatives, has been investigated for in vitro anti-inflammatory activity by targeting the myeloid differentiation protein 2 (MD2), which is involved in the inflammatory response mediated by Toll-like receptor 4 (TLR4). nih.gov Specific derivatives were found to inhibit the production of the pro-inflammatory cytokine IL-6, with the most active compound showing a direct binding affinity for the MD2 protein. nih.gov
While these findings pertain to derivatives and related heterocyclic systems rather than 7-methoxy-1H-benzo[d] frontiersin.orgmongoliajol.infooxazin-2(4H)-one itself, they underscore the therapeutic potential of the broader benzoxazinone chemical space in the context of inflammation.
Interactive Data Table: Anti-inflammatory Activity of Benzoxazinone and Related Derivatives
| Compound Class | Specific Derivative | Model/Target | Key Findings | Reference(s) |
| 4H-benzo[d] frontiersin.orgmongoliajol.infooxazin-4-one | Diclofenac-benzoxazinone conjugate | Rat Paw Edema | 62.61% inhibition of swelling | mongoliajol.info, researchgate.net |
| 2H-1,4-benzoxazin-3(4H)-one | 1,2,3-triazole modified derivatives | LPS-induced BV-2 microglial cells | Inhibition of nitric oxide (NO) production | frontiersin.org, nih.gov |
| Benzoxazolone | Not specified | Myeloid differentiation protein 2 (MD2) | Inhibition of IL-6 production | nih.gov |
Computational Chemistry and in Silico Approaches
Molecular Docking Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein target.
Studies on related benzoxazine (B1645224) and benzo nih.govacs.orgoxazin-3(4H)-one derivatives have demonstrated their potential to interact with critical amino acid residues within the AChE active site. nih.govacs.org These interactions are crucial for the inhibitory activity of these compounds. For instance, molecular docking analyses of some benzothiazole (B30560) and benzo nih.govacs.orgoxazin-3(4H)-one derivatives have indicated their potential in combating Alzheimer's disease due to their interactions with key residues in acetylcholinesterase. nih.govacs.org Although not the exact compound of interest, these findings suggest that the benzoxazinone (B8607429) core of 7-methoxy-1H-benzo[d] nih.govmdpi.comoxazin-2(4H)-one could also form significant interactions within enzyme active sites.
The following table summarizes potential interactions based on studies of analogous compounds with acetylcholinesterase.
| Target Enzyme | Interacting Residues (Hypothetical for 7-methoxy-1H-benzo[d] nih.govmdpi.comoxazin-2(4H)-one) | Type of Interaction | Reference |
| Acetylcholinesterase (AChE) | Aromatic residues (e.g., Trp, Tyr, Phe) | π-π stacking | nih.govacs.org |
| Acetylcholinesterase (AChE) | Polar residues (e.g., Ser, Thr) | Hydrogen bonding | nih.govacs.org |
The prediction of molecular binding affinities and modes is a key outcome of molecular docking simulations. These predictions help in ranking potential drug candidates and understanding their mechanism of action at a molecular level. For benzoxazinone derivatives, docking studies have been used to explain their potent inhibition of enzymes like acetylcholinesterase. nih.gov
While specific binding affinity data for 7-methoxy-1H-benzo[d] nih.govmdpi.comoxazin-2(4H)-one is not available, the general approach involves calculating a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding affinity. For example, in a study on novel acetylcholinesterase inhibitors, molecular docking was performed to elucidate the high affinity of the target compounds. nih.gov
| Compound Class | Target | Predicted Binding Affinity (Example) | Reference |
| Benzothiazole and Benzo nih.govacs.orgoxazin-3(4H)-one derivatives | Acetylcholinesterase | - | nih.govacs.org |
| Novel designed inhibitors | Acetylcholinesterase | - | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.
Although no specific QSAR models for 7-methoxy-1H-benzo[d] nih.govmdpi.comoxazin-2(4H)-one were found, pharmacophore-based 3D-QSAR models have been successfully generated for human acetylcholinesterase (AChE) inhibitors. nih.gov Such models, which typically have good statistical significance and predictability, can be used to screen virtual libraries of compounds and predict their biological activities without the need for synthesis and in vitro testing. nih.gov A QSAR study on a series of benzoxazinone derivatives could potentially identify the key structural features responsible for their activity and guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of drug discovery, MD simulations are used to analyze the stability of ligand-protein complexes and to understand the conformational dynamics of both the ligand and the protein upon binding.
MD simulations can also elucidate the conformational changes that occur in both the ligand and the protein upon binding. This information is crucial for understanding the mechanism of action and for designing ligands with improved binding properties. The analysis of conformational dynamics can reveal how the flexibility of the ligand and the protein contributes to the binding affinity and specificity. Studies on related benzoxazine derivatives have utilized molecular dynamics to understand these dynamic interactions. nih.govacs.org
In Silico Target Prediction Algorithms
In silico target prediction, which uses computational methods to identify potential biological targets of a molecule, is a crucial step in modern drug discovery. These approaches analyze a compound's structure to predict its interactions with known proteins and enzymes. For the general class of benzoxazinones and related structures, studies have employed techniques like molecular docking to predict binding affinities to various targets, including viral proteases and bacterial enzymes. nih.govijpsjournal.com Furthermore, computational tools are used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), which are critical for assessing a compound's drug-likeness. mdpi.com
However, a specific application of these target prediction algorithms to 7-methoxy-1H-benzo[d] researchgate.netvu.ltoxazin-2(4H)-one is not found in the reviewed literature. While its structural similarity to other biologically active benzoxazinones suggests potential therapeutic relevance, dedicated computational screening to identify its specific protein targets has not been published.
Quantum Chemical Calculations for Mechanistic Understanding
Quantum chemical calculations, especially Density Functional Theory (DFT), are powerful tools for understanding chemical structures and reaction mechanisms at the molecular level. For various benzoxazinone derivatives, DFT has been utilized to:
Characterize and confirm the structures of newly synthesized compounds. nih.gov
Explain the regioselectivity and stereoselectivity of synthetic reactions. researchgate.net
Investigate the nature and strength of intermolecular interactions that dictate molecular architecture. researchgate.net
Elucidate reaction pathways and energy barriers, providing insight into how these molecules are formed. nih.gov
These studies underscore the utility of DFT in understanding the chemistry of the benzoxazinone scaffold. Despite this, there is no specific research available that applies quantum chemical calculations, such as DFT, to investigate the formation mechanism of 7-methoxy-1H-benzo[d] researchgate.netvu.ltoxazin-2(4H)-one . Such a study would provide valuable insights into its synthesis and chemical stability.
Future Perspectives in Research and Development
Development of Advanced Synthetic Strategies for Complex Derivatives
The creation of novel benzoxazinone (B8607429) derivatives with enhanced complexity and functionality is a primary objective for expanding their application. Future research is focused on moving beyond traditional synthetic methods, such as the condensation of anthranilic acids with phosgene (B1210022) or its equivalents, which can have limitations in substrate scope and functional group tolerance. uomosul.edu.iqnih.gov
Advanced synthetic strategies being explored include:
Catalytic C-H Activation: This modern approach allows for the direct functionalization of the benzoxazinone core without the need for pre-functionalized starting materials. This enables the introduction of diverse substituents at specific positions, which is often a challenging task with conventional methods. researchgate.net
Multi-component Reactions (MCRs): MCRs offer an efficient pathway to construct complex molecules in a single step from three or more starting materials. Developing novel MCRs for benzoxazinone synthesis would accelerate the creation of large and diverse chemical libraries for screening.
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency compared to batch processes. Its application to the synthesis of 7-methoxy-1H-benzo[d] chemimpex.comnih.govoxazin-2(4H)-one and its derivatives could streamline production for further research and commercialization.
Novel Cyclization Agents: Research into new, milder, and more selective cyclization agents to form the oxazinone ring is ongoing. For instance, the use of cyanuric chloride has been explored as an alternative to more hazardous reagents. researchgate.net
These evolving synthetic methodologies are critical for accessing next-generation benzoxazinone derivatives with precisely tuned properties.
Identification of Novel Biological Targets for Therapeutic Intervention
While benzoxazinones are known to exhibit a broad range of biological activities, a key area of future research is the identification and validation of novel molecular targets to broaden their therapeutic potential. nih.govikm.org.my Current research has linked benzoxazinone derivatives to the inhibition of enzymes like human leukocyte elastase and serine proteases. nih.govuomosul.edu.iq The future direction points towards exploring new and previously untargeted biological pathways.
Potential future therapeutic targets include:
Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Designing benzoxazinone derivatives as selective inhibitors for specific kinases, such as EGFR, HER2, or CDK2, is a promising strategy for developing new targeted cancer therapies. mdpi.com Some research has already suggested that certain derivatives may inhibit tyrosine kinases involved in cancer cell signaling. smolecule.com
Mycobacterial Enzymes: With the rise of drug-resistant tuberculosis, there is an urgent need for new antimycobacterial agents. Benzoxazinone derivatives have shown potent activity against Mycobacterium tuberculosis. nih.gov Future work will focus on identifying the specific enzymes they inhibit, such as InhA, which is crucial for the synthesis of the mycobacterial cell wall. nih.gov
Viral Proteases and Polymerases: The antiviral potential of benzoxazinones is an area ripe for exploration. marvelpharm.com Screening against key viral enzymes from pathogens of global concern could uncover new leads for antiviral drug development.
Epigenetic Targets: Modulating the activity of enzymes involved in epigenetic regulation (e.g., histone deacetylases) is a cutting-edge approach to treating various diseases, including cancer. The benzoxazinone scaffold could be adapted to target these enzymes.
A systematic approach involving high-throughput screening, proteomics, and computational biology will be essential to uncover and validate these new biological targets.
Rational Design and Optimization of Benzo[d]chemimpex.comnih.govoxazin-2(4H)-one-Based Lead Compounds
The process of transforming a biologically active "hit" compound into a viable drug candidate requires meticulous optimization through rational design. This involves iterative modifications of the lead structure to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Key strategies for the rational design of benzoxazinone-based compounds include:
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are fundamental. By synthesizing and testing a series of analogs with systematic structural changes, researchers can determine which parts of the molecule are essential for its biological activity. This allows for targeted modifications to improve performance. mdpi.com
Computational Modeling and Molecular Docking: In silico techniques are invaluable for predicting how a benzoxazinone derivative will bind to its biological target. nih.gov Docking studies can guide the design of new analogs with improved binding affinity and selectivity, saving significant time and resources in the synthesis phase.
Bioisosteric Replacement: This strategy involves replacing certain functional groups on the benzoxazinone scaffold with other groups that have similar physical or chemical properties. This can be used to fine-tune the compound's solubility, metabolic stability, and target interactions without drastically altering its core structure.
Molecular Hybridization: This design approach involves combining the benzoxazinone core with another known pharmacophore to create a hybrid molecule with potentially synergistic or dual-acting properties. nih.gov For example, linking the benzoxazinone structure to a triazole moiety has been explored in the design of anticancer agents. nih.gov
The table below summarizes examples of rationally designed benzoxazinone derivatives and their observed activities, illustrating the potential for optimization.
| Compound Class | Modification Strategy | Target/Activity | Reference |
| 1,4-Benzoxazine Derivatives | Synthesis of a focused library to establish Structure-Activity Relationships (SAR) | Anti-proliferative activity | mdpi.com |
| Benzoxazin-2-one Derivatives | Incorporation of isoniazid-analogue structures and computational docking | Antimycobacterial activity (targeting InhA) | nih.gov |
| Benzoxazinone-Triazole Hybrids | Molecular hybridization of the benzoxazinone core with 1,2,3-triazoles | Anticancer activity via ROS elevation and DNA damage | nih.gov |
| Benzoxazinone Derivatives | Structure-based design targeting a specific enzyme active site | Herbicidal activity (targeting Dihydroxyacid dehydratase) | nih.gov |
This table is interactive and can be sorted by column.
Exploration of Non-Pharmaceutical Applications (e.g., Agrochemicals, Material Science)
Beyond medicine, the unique chemical properties of the benzoxazinone framework make it a versatile candidate for a range of non-pharmaceutical applications. chemimpex.com
Agrochemicals: The development of new, effective, and environmentally safer agrochemicals is a global priority. Benzoxazinones have demonstrated significant potential in this sector.
Herbicides: Certain benzoxazinone derivatives act as potent herbicides. marvelpharm.com Recent studies have shown they can inhibit dihydroxyacid dehydratase (DHAD), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants, making it a promising target for new weed control agents. nih.gov Compound 4bb , a benzoxazinone derivative, showed over 75% inhibition of broadleaf weeds like Eclipta prostrata and Amaranthus retroflexus. nih.gov
Fungicides and Insecticides: The antimicrobial properties of benzoxazinones extend to plant pathogens, indicating their potential use as fungicides to protect crops. marvelpharm.comsmolecule.com Furthermore, they have served as starting materials for creating insecticidal compounds. nih.gov
Material Science: The rigid, heterocyclic structure of benzoxazinones can be exploited in the field of polymer chemistry.
High-Performance Resins: Benzoxazines, a closely related class of compounds, are used to create polybenzoxazine resins. These thermosetting polymers are known for their excellent thermal stability, mechanical strength, low water absorption, and flame retardancy. nih.gov Future research could focus on incorporating the specific 7-methoxy-1H-benzo[d] chemimpex.comnih.govoxazin-2(4H)-one structure into novel polymer backbones to create advanced materials for the aerospace, electronics, and automotive industries.
The continued exploration of these non-pharmaceutical avenues could lead to the development of valuable new products and technologies.
Q & A
Advanced Research Question
- Antibacterial Assays : Disk diffusion or MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Molecular Docking : Software like AutoDock Vina evaluates binding affinities to targets (e.g., estrogen receptors for phytoestrogen hybrids). Docking scores correlate with experimental IC₅₀ values .
- In Vitro Studies : Cytotoxicity assays (e.g., MTT) on cell lines to assess therapeutic indices .
How can contradictory spectral data be resolved during structural elucidation?
Advanced Research Question
- Cross-Validation : Combine NMR, HRMS, and FTIR. For example, ambiguous NOE signals in 9i were resolved via D₂O exchange experiments and 2D-COSY.
- Recrystallization : Purify compounds to remove impurities affecting melting points (e.g., 9f: 199–202°C vs. 9k: 191–193°C) .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to confirm regiochemistry .
What strategies optimize reaction yields in the synthesis of complex derivatives?
Advanced Research Question
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., dihydro analogs synthesized in 15 mins vs. 4 hours conventionally) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky substituents (e.g., 4-pentyl groups in 9f) .
- Catalysis : Acetic acid enhances cyclization efficiency by protonating intermediates .
How do structural modifications impact bioactivity in SAR studies?
Advanced Research Question
- Methoxy vs. Hydroxy Groups : 4-Methoxyphenyl derivatives (e.g., 9f) show higher antibacterial activity than hydroxylated analogs due to enhanced lipophilicity .
- Allyl/Pentyl Chains : Bulky alkyl groups (e.g., 4-pentyl in 9e) improve receptor binding via hydrophobic interactions, as seen in molecular docking .
Advanced Research Question
- MD Simulations : 100-ns trajectories assess binding stability (e.g., RMSD < 2 Å for 9e-estrogen receptor complexes) .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding energies, corroborating docking scores .
- Pharmacophore Modeling : Identifies critical H-bond donors (e.g., oxazinone C=O) and hydrophobic pockets for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
